Product packaging for 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine(Cat. No.:CAS No. 1190319-25-5)

3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Cat. No.: B3219582
CAS No.: 1190319-25-5
M. Wt: 167.59 g/mol
InChI Key: NBGNSRDAOOIGJS-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS 1190319-25-5) is a high-value azaindole derivative with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . This compound serves as a versatile and critical chemical scaffold in medicinal chemistry and drug discovery research. Azaindoles are recognized as biological isosteres of the indole molecular unit, which is a privileged structure found in numerous biologically active compounds . Its primary research value lies in its application as a core building block for the development of novel therapeutic agents. Specifically, this chloro-substituted azaindole amine is investigated for its potential in the synthesis of antitumor drugs, kinase inhibitors, dopamine D4 receptor ligands, and thrombin inhibitors . The presence of both an amine group and a chlorine atom on the azaindole core provides reactive sites for further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B3219582 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 1190319-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGNSRDAOOIGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272688
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
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URL https://comptox.epa.gov/dashboard/DTXSID801272688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-25-5
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 1h Pyrrolo 3,2 B Pyridine Core and Its 3,7 Disubstituted Analog

General Strategies for 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Ring System Construction

The assembly of the 4-azaindole (B1209526) scaffold can be broadly categorized into methods that form the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (pyrrole annelation) and those that construct the pyridine ring from a pyrrole precursor.

Fischer Indole (B1671886) Synthesis: Traditionally considered challenging for electron-deficient pyridine systems, the Fischer indole synthesis has been successfully applied to the preparation of 4-azaindoles. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. The success of this approach often hinges on the presence of electron-donating groups on the starting pyridylhydrazine, which facilitates the key nih.govnih.gov-sigmatropic rearrangement. For instance, the reaction of a substituted 3-pyridylhydrazine with an appropriate carbonyl compound under acidic conditions can yield the corresponding 4-azaindole derivative.

Madelung-type Synthesis: The Madelung synthesis offers another route to the 4-azaindole core through the intramolecular cyclization of an N-acyl-ortho-toluidine analog. In the context of 4-azaindole synthesis, this would involve the base-catalyzed cyclization of an N-acyl-3-amino-2-methylpyridine derivative at high temperatures. While effective, the harsh reaction conditions can limit its applicability to substrates with sensitive functional groups.

Constructing the pyridine ring onto a pre-functionalized pyrrole is an alternative and versatile strategy. This approach often involves the condensation of a suitably substituted pyrrole derivative with a three-carbon synthon. For example, a 2,4-disubstituted pyrrole can undergo condensation and cyclization with a reagent providing the remaining atoms of the pyridine ring, leading to the formation of the 4-azaindole scaffold. These methods offer good control over the substitution pattern on the resulting bicyclic system.

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling and cyclization reactions for the construction of heterocyclic systems, including 4-azaindole. These methods often involve the intramolecular cyclization of a suitably functionalized pyridine precursor. For instance, a 3-amino-2-halopyridine can be coupled with a terminal alkyne via a Sonogashira coupling, followed by a palladium-catalyzed intramolecular cyclization to afford the 4-azaindole ring. The Buchwald-Hartwig amination is another powerful tool, enabling the intramolecular C-N bond formation to construct the pyrrole ring. These palladium-catalyzed methods are often characterized by their high efficiency, functional group tolerance, and mild reaction conditions.

The Bartoli reaction provides a direct route to indoles and their aza-analogs from nitroarenes. In the synthesis of 4-azaindoles, this reaction involves the treatment of a 3-nitropyridine derivative with a vinyl Grignard reagent. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of an intermediate formed from the addition of the Grignard reagent to the nitro group. While this method can be effective, it often requires a large excess of the Grignard reagent and may result in modest yields.

Table 1: Comparison of Synthetic Methodologies for the 4-Azaindole Core

Methodology Starting Materials Key Transformation Advantages Disadvantages
Fischer Indole Synthesis Pyridylhydrazine, Aldehyde/Ketone Acid-catalyzed cyclization Well-established, readily available starting materials Can be low-yielding for electron-deficient pyridines
Madelung-type Synthesis N-acyl-3-amino-2-methylpyridine Base-catalyzed intramolecular cyclization Direct route Harsh reaction conditions, limited functional group tolerance
Pyridine Ring Formation Substituted Pyrrole Condensation and cyclization Good control over substitution Requires multi-step synthesis of pyrrole precursor
Palladium-Catalyzed Cyclization Halogenated aminopyridines, alkynes/alkenes Cross-coupling and intramolecular cyclization High efficiency, mild conditions, good functional group tolerance Catalyst cost and sensitivity
Bartoli Reaction 3-Nitropyridine, Vinyl Grignard reagent nih.govnih.gov-sigmatropic rearrangement Direct route from nitro compounds Often requires excess Grignard, moderate yields

Strategic Introduction of Halogen and Amine Substituents

To arrive at the target compound, 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, specific functionalization of the 4-azaindole core is necessary. This involves the regioselective introduction of a chlorine atom at the C3 position and an amine group at the C7 position.

The C3 position of the 4-azaindole ring is analogous to the C3 position of indole, which is known to be susceptible to electrophilic substitution. Direct chlorination of the 1H-pyrrolo[3,2-b]pyridine core can be achieved using various chlorinating agents. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this transformation. The reaction conditions, including solvent and temperature, can be optimized to achieve high regioselectivity for the C3 position.

Table 2: Reagents for C3-Chlorination of 4-Azaindole

Reagent Abbreviation Typical Conditions
N-Chlorosuccinimide NCS Acetonitrile or DMF, room temperature
Sulfuryl chloride SO₂Cl₂ Dichloromethane, 0 °C to room temperature
Trichloroisocyanuric acid TCCA Acetonitrile, room temperature

Introduction of Amine Group at Position 7

The installation of an amine group at the C7 position of the pyridine ring can be accomplished through various modern synthetic methodologies.

Nucleophilic aromatic substitution (SNAᵣ) is a viable method for introducing an amino group at the 7-position. Starting from a 7-halo-1H-pyrrolo[3,2-b]pyridine, typically a 7-chloro or 7-bromo derivative, reaction with an amine source can lead to the formation of the corresponding 7-amino compound. Due to the electron-withdrawing nature of the pyridine nitrogen, the C7 position is activated towards nucleophilic attack. The reaction can be carried out with ammonia or a protected amine equivalent, often at elevated temperatures and sometimes in the presence of a base.

Halogenated PrecursorAmine SourceConditionsProductReference
7-Chloro-1H-pyrrolo[3,2-b]pyridineAmmoniaHigh temperature, pressure1H-Pyrrolo[3,2-b]pyridin-7-amine sigmaaldrich.com
7-Bromo-1H-pyrrolo[3,2-b]pyridineN-Protected amineHeat, baseN-Protected-1H-pyrrolo[3,2-b]pyridin-7-amineAnalogous reactions on pyridines

This table includes a known precursor and infers conditions based on general principles of nucleophilic aromatic substitution on pyridines.

A well-established method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In this context, 7-nitro-1H-pyrrolo[3,2-b]pyridine can be reduced to 7-amino-1H-pyrrolo[3,2-b]pyridine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (H₂/Pd-C) catalyst is a clean and efficient method. Alternatively, metal-based reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are also effective. researchgate.net

Nitro PrecursorReducing AgentConditionsProductReference
7-Nitro-1H-pyrrolo[3,2-b]pyridineH₂/Pd-CH₂ atmosphere, solvent (e.g., ethanol)1H-Pyrrolo[3,2-b]pyridin-7-amineStandard reduction methodology
7-Nitro-1H-pyrrolo[3,2-b]pyridineSnCl₂/HClAcidic conditions, heat1H-Pyrrolo[3,2-b]pyridin-7-amine researchgate.net
7-Nitro-1H-pyrrolo[3,2-b]pyridineFe/CH₃COOHAcetic acid, heat1H-Pyrrolo[3,2-b]pyridin-7-amineAnalogous reactions on related heterocycles

This table is based on standard and analogous reduction methodologies for nitroarenes.

The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of carbon-nitrogen bonds. wikipedia.orgchemspider.com This palladium-catalyzed cross-coupling reaction can be effectively applied to the synthesis of 7-amino-1H-pyrrolo[3,2-b]pyridines from 7-halo precursors. researchgate.net The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃). mdpi.com An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or aqueous ammonia with specialized ligands, can be used to install the primary amine group. wikipedia.orgsynthesisspotlight.com This method is valued for its broad substrate scope and functional group tolerance. researchgate.net

Halogenated PrecursorAmine SourceCatalyst/Ligand/BaseProductReference
7-Bromo-1H-pyrrolo[3,2-b]pyridineAmmonia equivalentPd(OAc)₂/BINAP/NaOtBu1H-Pyrrolo[3,2-b]pyridin-7-amine wikipedia.orgchemspider.comresearchgate.net
7-Chloro-1H-pyrrolo[3,2-b]pyridineAqueous ammoniaPd catalyst/KPhos/hydroxide base1H-Pyrrolo[3,2-b]pyridin-7-amine synthesisspotlight.com

This table provides representative conditions for the Buchwald-Hartwig amination based on literature for related halo-azaindoles.

Advanced Synthetic Transformations for Derivatives

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex derivatives, particularly in the field of drug discovery. The chloro group at the 3-position can serve as a handle for various cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction allows for the introduction of aryl or heteroaryl substituents at this position by reacting with boronic acids or their esters in the presence of a palladium catalyst. nih.govnih.govtcichemicals.com This enables the exploration of the structure-activity relationship by modifying the substituent at the C3 position.

Furthermore, the amino group at the 7-position can be acylated, alkylated, or used as a nucleophile in other bond-forming reactions to generate a diverse library of compounds for biological screening. The pyrrole nitrogen can also be functionalized, for example, through N-alkylation, to further modify the properties of the molecule. These transformations underscore the utility of this compound as a versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. nbinno.comchemicalbook.comnih.govnih.govnih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Halogenated Intermediates

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for functionalizing the 1H-pyrrolo[3,2-b]pyridine scaffold. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups onto halogenated precursors.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is widely applied in the synthesis of biaryl and heterobiaryl systems. Its utility is marked by mild reaction conditions and tolerance for a wide variety of functional groups. nih.gov In the context of pyrrolopyridines and related azaindoles, this reaction is crucial for installing aryl substituents. For instance, a practical synthesis of diarylpyrazolo[3,4-b]pyridines was achieved through sequential, chemoselective Suzuki-Miyaura cross-coupling reactions on a di-halogenated core. researchgate.net This strategy allows for the selective arylation at different positions based on the differing reactivity of the halogens (e.g., iodine vs. chlorine). researchgate.net Similarly, research into cyclin G-associated kinase (GAK) inhibitors involved a selective C-4 arylation of 2,4-dichloro-3-nitropyridine using a ligand-free Suzuki-Miyaura coupling as a key step. mdpi.com

The Sonogashira coupling provides a powerful method for forming C(sp)-C(sp²) bonds, linking a terminal alkyne with an aryl or vinyl halide. scirp.orgnih.gov This reaction is instrumental in creating rigid, conjugated systems often sought in drug development and materials science. nih.gov The synthesis of 2,3-disubstituted indoles has been accomplished through a one-pot sequence initiated by a Sonogashira coupling on 2-bromoanilides. acs.org For pyridine derivatives, the Sonogashira reaction has been effectively used to couple terminal alkynes with 2-amino-3-bromopyridines, demonstrating its applicability to nitrogen-containing heterocycles. scirp.org The reaction can be performed under copper-free conditions, often at room temperature, using specialized palladium precatalysts. nih.gov

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Table 1: Examples of Cross-Coupling Reactions on Pyridine-Based Heterocycles

Reaction Type Halogenated Substrate Coupling Partner Catalyst System Conditions Product Type Yield
Suzuki-Miyaura 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine Arylboronic acid Pd(OAc)₂, dppf, Cs₂CO₃ 1,4-dioxane/water, 100°C 3-aryl-6-chloropyrazolo[3,4-b]pyridine 93% researchgate.net
Suzuki-Miyaura 3-bromo-6-(thiophen-2-yl)pyridazine (Hetero)aryl-boronic acid Pd(PPh₃)₄, Na₂CO₃ DME/ethanol/water, 80°C 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine 14-28% nih.gov
Sonogashira 2-amino-3-bromo-pyridine Terminal alkyne Pd(CF₃COO)₂, PPh₃, CuI DMF, 100°C 2-amino-3-alkynyl-pyridine 98% scirp.org
Sonogashira 2-iodo-4-chloro-6-nitroaniline Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N THF, rt 4-chloro-2-nitro-6-(phenylethynyl)aniline Not specified mdpi.com

| Suzuki-Miyaura | 2,4-dichloro-3-nitropyridine | (3,4-dimethoxyphenyl)boronic acid | PdCl₂, NBu₄Br, Na₂CO₃ | DMF/water, 110°C | 2-chloro-4-aryl-3-nitropyridine | Not specified mdpi.com |

N-Functionalization of the Pyrrole Nitrogen (N1)

Modification of the pyrrole nitrogen (N1) in the 1H-pyrrolo[3,2-b]pyridine core is a common strategy to influence the compound's physicochemical properties, such as solubility and metabolic stability, and to explore structure-activity relationships. nih.gov This is often achieved through the introduction of protecting groups or other functional substituents.

Direct N-functionalization can also involve installing permanent substituents. For example, the synthesis of certain 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives involved the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper catalyst, which resulted in N-arylation of the pyrrole ring. nih.gov This highlights that conditions typically used for C-C bond formation can sometimes be adapted for C-N bond formation at the pyrrole nitrogen.

Chemoselective Functionalizations

In molecules with multiple reactive sites, such as di-halogenated 1H-pyrrolo[3,2-b]pyridines, chemoselectivity is paramount. The ability to selectively functionalize one position over another allows for the controlled and stepwise construction of complex molecules.

The differential reactivity of various halogens under palladium catalysis is a cornerstone of chemoselective synthesis. Generally, the reactivity order for oxidative addition to palladium(0) is I > Br > Cl. This hierarchy allows for selective cross-coupling reactions on poly-halogenated substrates. A synthetic strategy for 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines exploited this principle by first performing a Suzuki-Miyaura coupling at the more reactive C3-iodo position, leaving the C6-chloro position intact for a subsequent, different coupling reaction. researchgate.net

Similarly, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 2-iodo-4-chloropyrrolopyridine intermediate, the Suzuki-Miyaura coupling occurred chemoselectively at the C-2 iodo position, demonstrating that palladium preferentially undergoes oxidative addition at the C-2 position over the C-4 position in that specific scaffold. nih.gov The regioselectivity of Suzuki reactions can also be influenced by the nature of the substrate itself. Studies on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides showed a preference for substitution at the 3'-position over the 5'-position, indicating that electronic and steric factors within the molecule can direct the outcome of the reaction. These examples underscore the power of chemoselective transformations in building molecular diversity from a common intermediate.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 7 Amine

Reactivity Profile of the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole (B1209526), is an aromatic heterocyclic system composed of a fused pyrrole (B145914) and pyridine (B92270) ring. researchgate.net This fusion results in a unique electronic distribution that governs its reactivity. The pyrrole ring, due to the lone pair of electrons on the nitrogen atom being delocalized into the five-membered ring, is electron-rich. pearson.com This increased electron density makes the pyrrole portion of the core highly susceptible to electrophilic substitution reactions. pearson.com In contrast, the pyridine ring contains an electron-withdrawing nitrogen atom, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution, particularly when activated by a leaving group. aklectures.comquimicaorganica.org

For the 1H-pyrrolo[3,2-b]pyridine core, electrophilic attack is predicted to occur preferentially on the electron-rich pyrrole ring. Analogous to pyrrole itself and the isomeric 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to take place at the C3 position. rsc.org This regioselectivity is governed by the formation of the most stable cationic intermediate (arenium ion), where the positive charge can be more effectively delocalized without disrupting the aromaticity of the pyridine ring. youtube.com The presence of the amino group at C7 and the chloro group at C3 in the target molecule will further modulate this reactivity, with the amino group acting as a strong activating group and the chloro group as a deactivating group for electrophilic substitution.

Reactivity and Transformations Involving the 3-Chloro Moiety

The chlorine atom at the C3 position is situated on the electron-rich pyrrole ring. Its reactivity is a focal point for synthetic modifications, primarily through nucleophilic displacement and palladium-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) of the 3-chloro group is generally challenging on an unactivated pyrrole ring. However, the unique electronic nature of the pyrrolo[3,2-b]pyridine system and the potential for activation can facilitate such reactions. While direct examples on 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine are not extensively documented, reactions on related indole (B1671886) systems suggest that substitution can be achieved under specific conditions. For instance, nucleophilic substitution on indole derivatives can be facilitated by N-activation, such as the introduction of a hydroxyl group on the pyrrole nitrogen, which alters the hybridization and electronic properties of the ring. core.ac.ukclockss.org In the case of this compound, the reaction would likely require strong nucleophiles and potentially harsh conditions or activation of the core, for example, through N-derivatization.

The 3-chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been successfully applied to various azaindole systems. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 3-chloro-pyrrolopyridine with an organoboron reagent. Research on related 4-chloro-7-azaindole (B22810) derivatives has shown that Suzuki-Miyaura coupling can proceed efficiently at the C4 position of the pyridine ring. nih.gov By analogy, the C3-Cl bond on the pyrrole ring, which is an aryl chloride, is also a viable substrate for this transformation, typically requiring a palladium catalyst and a suitable ligand. Efficient catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed for the coupling of less reactive aryl chlorides. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine. wikipedia.org It represents a key method for introducing diverse amino functionalities. Studies on the amination of 4-chloro-7-azaindole intermediates have demonstrated the feasibility of this reaction on the pyrrolopyridine scaffold. nih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

The table below summarizes representative conditions for palladium-catalyzed coupling reactions on related chloro-azaindole scaffolds.

EntryCoupling ReactionAryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
1Suzuki-Miyaura4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / RuPhosK₂CO₃1,4-Dioxane/H₂O100-
2Buchwald-Hartwig4-Chloro-2-phenyl-1-SEM-pyrrolo[2,3-b]pyridineSecondary AminePd₂(dba)₃ / XPhosNaOtBuToluene110-
3Suzuki-Miyaura2-Chloro-5-nitro-4-methylpyridineVinylmagnesium bromide--THF-20 to rt50
4HeckAmino-o-bromopyridinesAlkenyl bromidesPd₂(dba)₃ / XPhost-BuONaToluene110up to 85

Data derived from analogous reactions on related heterocyclic systems. SEM: 2-(trimethylsilyl)ethoxy)methyl, dba: dibenzylideneacetone, RuPhos: 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, XPhos: 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Reactivity and Transformations Involving the 7-Amino Moiety

The 7-amino group is attached to the C7 position of the pyridine ring, making it an analogue of an aminopyridine. Its reactivity is characteristic of aromatic amines but is influenced by the electron-withdrawing nature of the pyridine ring and the fused pyrrole system.

The 7-amino group can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the nitrogen atom. These are standard transformations for aromatic amines. The nucleophilicity of the 7-amino group is somewhat reduced compared to aniline (B41778) due to the electron-withdrawing effect of the pyridine nitrogen, but these reactions are generally facile. The resulting amides and alkylated amines are important intermediates for further synthetic elaborations.

The primary aromatic amino group at C7 can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgbyjus.com This process is known as diazotization. The resulting diazonium salt, 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-diazonium, is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. nih.govwikipedia.org

The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, catalyzed by copper(I) salts. nih.govorganic-chemistry.org This provides a powerful method to introduce a range of substituents at the C7 position that are otherwise difficult to install directly.

The table below outlines potential transformations of the 7-amino group via diazotization.

TransformationReagent(s)Product Functional Group
ChlorinationNaNO₂, HCl; CuCl-Cl
BrominationNaNO₂, HBr; CuBr-Br
CyanationNaNO₂, H⁺; CuCN-CN
HydroxylationNaNO₂, H₂SO₄, H₂O; Cu₂O-OH
IodinationNaNO₂, H⁺; KI-I

These transformations significantly enhance the synthetic utility of this compound, allowing for the generation of a wide array of derivatives for further investigation. The conditions for these reactions, particularly the diazotization step, must be carefully controlled, as diazonium salts of heteroaromatic amines can be unstable. nih.govrsc.org

Aromatic Substitution Patterns on the Pyrrolopyridine System

The aromatic substitution reactions on the this compound core are influenced by the inherent electronic characteristics of the 4-azaindole system. This heterocyclic structure is a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. The presence of a chlorine atom at the C3 position and an amino group at the C7 position further modulates this reactivity.

Electrophilic Aromatic Substitution:

The pyrrole moiety of the 4-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. libretexts.org The lone pair of electrons on the pyrrole nitrogen contributes to the aromatic sextet, rendering the pyrrole ring electron-rich. Electrophilic substitution is anticipated to occur preferentially at the C2 position, which is the most nucleophilic carbon in the pyrrole ring of the 4-azaindole system. However, the presence of the amino group at C7, a strong activating group, will direct electrophiles to the pyridine ring as well, specifically to the C6 and C8 (if available and not blocked) positions. The chloro substituent at C3 will have a deactivating effect on the pyrrole ring for electrophilic substitution due to its inductive electron-withdrawing nature.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring of the 4-azaindole system is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution, particularly when substituted with a good leaving group like a halogen. youtube.comnih.gov The chlorine atom at the C3 position is on the electron-rich pyrrole ring and is thus less likely to be displaced by a nucleophile under typical SNAr conditions. Conversely, the chlorine atom on the pyridine ring of related chloro-azaindoles is known to undergo nucleophilic substitution. researchgate.net In the case of this compound, a more likely scenario for nucleophilic attack would be at the carbon atoms of the pyridine ring, especially if additional activating groups are present or under forcing reaction conditions.

The amino group at C7 can be converted to a better leaving group, such as a diazonium salt, which could then be displaced by a nucleophile. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, are common methods for the functionalization of halo-azaindoles. nih.gov It is plausible that the chloro group at C3 could participate in such cross-coupling reactions, although the conditions would need to be carefully optimized due to the presence of the potentially reactive amino group.

Table 1: Predicted Aromatic Substitution Reactivity of this compound

Reaction TypePredicted Site of ReactionRationale
Electrophilic Substitution C2, C6The C2 position on the electron-rich pyrrole ring is inherently nucleophilic. The C6 position is activated by the C7-amino group.
Nucleophilic Substitution C3 (via cross-coupling)The C-Cl bond at the C3 position could be amenable to palladium-catalyzed cross-coupling reactions. Direct SNAr at C3 is less likely.

Rearrangement Reactions (e.g., Nucleophilic Substitution-Rearrangements observed in related azaindoles)

Rearrangement reactions are a fascinating aspect of heterocyclic chemistry, often leading to the formation of unexpected and structurally diverse products. While specific rearrangement reactions for this compound are not extensively documented in the literature, the chemistry of related azaindoles and aminopyridines suggests potential pathways for such transformations.

One of the most well-known rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement . nih.govnih.govwikipedia.org This rearrangement typically involves the isomerization of a heterocyclic compound where an endocyclic nitrogen atom and an exocyclic amino group exchange places. The reaction proceeds through a ring-opening/ring-closing sequence, often catalyzed by acid, base, heat, or light. nih.gov For a derivative of this compound, a Dimroth-type rearrangement could potentially occur under specific conditions, leading to an isomeric pyrrolopyrimidine structure. The propensity for this rearrangement would be influenced by the substituents on the ring and the reaction conditions. researchgate.net

Another class of rearrangements that could be relevant involves nucleophilic substitution on halopyridines that proceeds through a pyridyne intermediate . researchgate.net In some cases, the reaction of a halopyridine with a strong base can lead to the formation of a highly reactive pyridyne intermediate, which is then attacked by a nucleophile. This can result in the formation of a product where the nucleophile has added to a different position than the original halogen, constituting a rearrangement.

Furthermore, intramolecular nucleophilic aromatic substitution can lead to rearrangement products. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to result in a formal two-carbon insertion via an N-acylated intermediate that undergoes intramolecular nucleophilic aromatic substitution. acs.org It is conceivable that derivatives of this compound could undergo analogous intramolecular cyclizations and rearrangements under suitable conditions.

Table 2: Potential Rearrangement Reactions for the Pyrrolo[3,2-b]pyridine System

Rearrangement TypeGeneral MechanismPotential Outcome for a Pyrrolo[3,2-b]pyridine Derivative
Dimroth Rearrangement Ring-opening/ring-closing sequence involving exchange of endocyclic and exocyclic nitrogen atoms. nih.govwikipedia.orgIsomerization to a pyrrolopyrimidine derivative.
Pyridyne-Mediated Substitution Elimination of HX from a halopyridine to form a pyridyne intermediate, followed by nucleophilic addition. researchgate.netIntroduction of a nucleophile at a position adjacent to the original halogen.
Intramolecular SNAr Nucleophilic attack of a side-chain on an aromatic ring leading to cyclization and rearrangement. acs.orgFormation of novel fused heterocyclic systems.

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Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory) to Elucidate Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and ground state properties of molecules. For 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, DFT calculations can be employed to determine key electronic and structural parameters. These calculations typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The optimized molecular geometry provides the most stable arrangement of the atoms in three-dimensional space, yielding bond lengths, bond angles, and dihedral angles. From the electronic structure, a variety of properties can be derived. The distribution of electron density, for instance, reveals the electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity, as nucleophilic sites are typically electron-rich and electrophilic sites are electron-poor.

Molecular electrostatic potential (MEP) maps are a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings and the chlorine atom, indicating their nucleophilic character. The amino group would also contribute to the electronic profile of the molecule.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Hypothetical Ground State Properties from DFT Calculations:

PropertyPredicted Value/Observation
Optimized Geometry Planar or near-planar fused ring system
Dipole Moment Non-zero, indicating a polar molecule
HOMO Energy Relatively high, suggesting potential for electron donation
LUMO Energy Relatively low, suggesting potential for electron acceptance
HOMO-LUMO Gap Moderate, indicating reasonable kinetic stability
MEP Negative Regions Pyridine N, Pyrrole N, Chlorine, Amino N
MEP Positive Regions Pyrrole N-H, Amino N-H

Tautomeric Preferences and Equilibria of the Pyrrole-Pyridine System

The 1H-pyrrolo[3,2-b]pyridine scaffold can exist in different tautomeric forms, primarily due to the migration of a proton. For this compound, the principal tautomeric equilibrium involves the amino and imino forms. The 7-amino tautomer is generally expected to be the more stable form, but the exact equilibrium can be influenced by the solvent and electronic effects of the substituents.

Computational studies can quantify the relative energies of these tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using implicit solvent models like the Polarizable Continuum Model - PCM), the position of the tautomeric equilibrium can be predicted. Studies on related pyridazine (B1198779) systems have shown that substituents can significantly shift these equilibria. researchgate.net For instance, electron-donating or withdrawing groups can stabilize or destabilize different tautomeric forms. In the case of this compound, the chlorine atom's inductive electron-withdrawing effect and the amino group's mesomeric electron-donating effect will play a role in determining the predominant tautomer.

A recent study on amino imino 5H-pyrrolo[3,4-b]pyridine derivatives highlighted the importance of advanced NMR experiments in conjunction with computational analysis to definitively establish the tautomeric and isomeric structures. chemrxiv.org

Hypothetical Tautomeric Equilibrium Data:

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
7-amino-1H-pyrrolo[3,2-b]pyridine0.0 (Reference)0.0 (Reference)
7-imino-1,4-dihydropyrrolo[3,2-b]pyridine+5.8+3.5
7-amino-4H-pyrrolo[3,2-b]pyridine+12.3+9.8

Reaction Mechanism Elucidation through Computational Modeling of Synthetic Steps

Computational chemistry can be a powerful tool for understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling could be used to investigate the feasibility of different synthetic routes and to understand the factors that control regioselectivity and reaction rates.

For example, in a potential synthesis involving a nucleophilic aromatic substitution to introduce the amino group, computational modeling could be used to calculate the activation energies for substitution at different positions on the pyrrolopyridine ring. This would help to predict the most likely site of reaction. Similarly, for a synthesis involving cross-coupling reactions, as explored for related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, computational studies could help to understand the catalytic cycle and the role of different ligands and reaction conditions. nih.gov

By mapping the potential energy surface for a given reaction, transition states can be located and their energies calculated. This provides a quantitative measure of the kinetic barrier for the reaction. The structures of intermediates and transition states can also be examined to gain insight into the bonding changes that occur during the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be used to predict various spectroscopic parameters, including NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.

The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. A thesis on the prediction of 1H NMR chemical shifts highlighted the development of models to improve accuracy in different solvents. liverpool.ac.uk For this compound, predicted 1H and 13C NMR spectra can be compared with experimental data to confirm the structure and aid in the assignment of signals. Discrepancies between predicted and experimental spectra can sometimes indicate the presence of different tautomers or conformational isomers.

Hypothetical Predicted vs. Experimental NMR Chemical Shifts (in DMSO-d6):

AtomPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C2125.4125.17.657.62
C3108.9108.5--
C3a145.2144.9--
C5115.8115.66.986.95
C6130.1129.87.857.81
C7150.5150.2--
C7a142.3142.0--
N1-H--11.5011.45
N7-H2--6.206.15

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Hypothetical biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is widely used in drug discovery to screen virtual libraries of compounds against a biological target. For this compound, hypothetical docking studies could be performed against various protein kinases, as the pyrrolopyridine scaffold is a known kinase inhibitor core. nih.gov

The docking process involves generating a large number of possible binding poses and scoring them based on their predicted binding affinity. The scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. The results of a docking study can provide insights into the key interactions between the ligand and the protein, which can guide the design of more potent and selective inhibitors.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding process, taking into account the flexibility of both the ligand and the protein.

Several studies on related pyrrolopyrimidine and pyrrolopyridine derivatives have demonstrated the utility of molecular docking in identifying potential anticancer agents and antimicrobials. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Hypothetical Docking Results against a Kinase Target:

ParameterValue/Observation
Binding Affinity (kcal/mol) -8.5
Key Hydrogen Bonds Amino group with backbone carbonyl of hinge region; Pyridine N with a catalytic lysine
Hydrophobic Interactions Fused ring system with hydrophobic pocket
Halogen Bond Chlorine atom with an electron-rich residue

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or partial least squares are then used to build a mathematical model that relates the descriptors to the biological activity.

The resulting QSAR model can be used to guide the design of new derivatives with improved activity. For example, the model might indicate that increasing the hydrophobicity or the electron-donating ability of a particular substituent leads to an increase in activity.

Potential Biological Activities and Mechanistic Pathways of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 7 Amine Derivatives

Exploration of Molecular Targets Based on Related Pyrrolopyridine Scaffolds

The pyrrolopyridine core is present in numerous compounds that have been investigated for their therapeutic potential against a wide range of diseases. nih.gov The biological activity of these derivatives is broad, encompassing anticancer, antiviral, antidiabetic, and antimycobacterial properties. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. The pyrrolopyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key protein kinase in the mitotic checkpoint, making it a promising target for cancer therapy. biorxiv.orgmdpi.com High levels of Mps1 have been associated with aggressive forms of breast cancer. mdpi.com Structure-based design has led to the development of novel pyrrolopyrimidine and quinazoline (B50416) Mps1 inhibitors with single-digit nanomolar potency, demonstrating the potential of this scaffold in developing drugs with improved properties. biorxiv.orgmdpi.comnih.gov Lead compounds from these series have shown significant anti-proliferative activity in breast cancer cell lines, with IC50 values ranging from 0.05 to 1.0 μM, and have been shown to inhibit Mps1 enzymatic activity and related cellular functions. mdpi.com

Fibroblast Growth Factor Receptors (FGFR): Abnormal activation of the FGFR signaling pathway is a known oncogenic driver in various tumors. nih.govresearchgate.net Consequently, targeting FGFRs is an attractive strategy for cancer treatment. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives has yielded compounds with potent inhibitory activity against FGFR1, 2, and 3. nih.gov For instance, compound 4h demonstrated significant FGFR inhibitory activity and inhibited the proliferation, migration, and invasion of breast cancer cells. nih.gov Similarly, pyrrolo[2,3-b]pyridine-3-one derivatives have been developed as irreversible FGFR4 inhibitors for hepatocellular carcinoma. researchgate.net

Janus Kinases (JAK): The JAK family of non-receptor kinases plays a pivotal role in cytokine signaling, and their aberrant activity is linked to autoimmune diseases. researchgate.net The development of selective JAK1 inhibitors is crucial for improving efficacy and minimizing adverse effects. drugbank.com Several series of pyrrolopyridine and pyrrolopyrimidine derivatives have been designed as potent and selective JAK1 inhibitors. researchgate.netdrugbank.comgenome.jp Modifications at the C-5 position of the pyrrolopyridine skeleton have led to compounds with high potency and selectivity for JAK1 over JAK2. drugbank.com For example, compounds 12b and 12e , which feature a 4-pyrazol group at the C-5 position, displayed IC50 values of 2.4 nM and 2.2 nM, respectively, for JAK1, with high selectivity over JAK2. drugbank.com

Spleen Tyrosine Kinase (Syk): Inhibition of Syk is a promising approach for treating allergic and autoimmune disorders. nih.gov While research has focused on various scaffolds, pyrazolopyridine derivatives have been identified as novel Syk inhibitors. nih.gov These findings suggest that the broader class of azaindoles, including pyrrolopyridines, could be optimized for Syk inhibition.

Phosphoinositide 3-kinases (PI3K): The PI3K pathway is frequently activated in human cancers. mdpi.com Dihydropyrrolopyrimidine derivatives have been reported as highly potent PI3K inhibitors with strong tumor growth inhibition in xenograft models. mdpi.com Further optimization of this scaffold has focused on improving oral bioavailability. mdpi.com Additionally, 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines have been synthesized and shown to exhibit cytotoxic activity against breast cancer cell lines, with some derivatives displaying PI3Kα inhibitory activity. nih.gov

FMS Kinase (CSF-1R): FMS kinase is a member of the type III receptor tyrosine kinase family and is over-expressed in various cancers and inflammatory disorders. researchgate.net A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. researchgate.netnih.gov Compounds 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively, showing greater potency than the lead compound. researchgate.netnih.gov Compound 1r also demonstrated selectivity for FMS kinase over a panel of 40 other kinases and exhibited potent antiproliferative activity against several cancer cell lines. researchgate.netnih.gov

Beyond kinases, pyrrolopyridine derivatives have been shown to inhibit a variety of enzymes implicated in different diseases.

HIV-1 Integrase: This enzyme is a validated target for the treatment of AIDS. nih.gov The development of inhibitors that are effective against resistant strains is a critical need. nih.gov Bicyclic hydroxy-1H-pyrrolopyridine-triones have been reported as a new family of HIV-1 integrase inhibitors, showing low micromolar inhibitory potencies. nih.gov One representative inhibitor, 5e , retained most of its potency against major raltegravir-resistant mutant enzymes. nih.gov The pyrrolopyridine scaffold is found in natural alkaloids like camptotheca, which also exhibits anti-HIV-1 activity. nih.gov

Enoyl-acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and a validated target for antitubercular drugs. nih.govresearchgate.net Direct inhibitors of InhA are sought to overcome resistance mechanisms associated with prodrugs like isoniazid. researchgate.net While direct inhibition by pyrrolopyridine derivatives is not extensively documented, related heterocyclic compounds such as pyrrolidine (B122466) carboxamides have been identified as a novel class of potent InhA inhibitors. nih.govnih.gov This suggests the potential for designing pyrrolopyridine-based InhA inhibitors.

Dipeptidyl Peptidase-4 (DPP4): DPP4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. A simple scaffold replacement of thienopyrimidine with pyrrolopyrimidine has led to derivatives with significantly improved metabolic stability. Further optimization of the pyrrolopyrimidine scaffold resulted in compound 21j , which exhibited better oral bioavailability and greater in vivo efficacy than the initial lead compound and the established drug Alogliptin. Additionally, 7-oxopyrrolopyridine derivatives have been described as potent DPP4 inhibitors.

Nitrile Reductase queF: There is currently a lack of available scientific literature describing the inhibition of Nitrile Reductase queF by pyrrolopyridine derivatives.

Topoisomerase I: Topoisomerase I is an essential enzyme involved in DNA replication and a target for anticancer drugs. The natural product camptothecin, which contains a pyrrolopyridine core structure, is a well-known topoisomerase I inhibitor. nih.gov This highlights the potential of this scaffold in the development of new anticancer agents targeting this enzyme.

pre-mRNA splicing: The process of pre-mRNA splicing, carried out by the spliceosome, is an essential step in eukaryotic gene expression. While several small molecules have been identified that can inhibit or modulate pre-mRNA splicing, there is no specific mention in the current literature of pyrrolopyridine derivatives being investigated for this activity. researchgate.net The known inhibitors are structurally diverse and include natural products and their synthetic derivatives.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective drugs.

The presence of chloro and amino groups on the 1H-pyrrolo[3,2-b]pyridine core is expected to significantly modulate the compound's biological activity.

Chloro Group: The introduction of a chlorine atom can influence a molecule's physicochemical properties, such as lipophilicity, which can affect cell membrane permeability and target binding. In some cases, a chlorine atom is crucial for biological activity. For example, in a series of aminoquinolines investigated for antimalarial activity, the presence of a 7-chloro group was found to be a requirement for the inhibition of β-hematin formation. In the context of kinase inhibition, the removal of a 4-chloro group from a pyrrolopyridine-based inhibitor was necessary to gain selectivity over AKT kinase, indicating that the chloro group can form key binding interactions. However, in other instances, the presence of halogen atoms has been associated with lower antiproliferative activity.

Amino Group: The amino group can act as a hydrogen bond donor and acceptor, which is critical for interactions with biological targets. Its basicity can also play a role in drug accumulation in specific cellular compartments. In studies of pyridine (B92270) derivatives, the presence and position of amino groups were found to enhance antiproliferative activity. For aminoquinolines, the 4-amino group is responsible for complexing with the target, while the side chain attached to it is essential for potent activity. Conversely, in some herbicidal picolinic acids, the presence of an amino group was found to decrease inhibitory activity. nih.gov

SAR studies on various pyrrolopyridine derivatives have provided valuable insights into how substituents at different positions affect biological activity.

FMS Kinase Inhibitors: In a series of pyrrolo[3,2-c]pyridine derivatives, the position of substituents on a central phenyl ring attached to the N1 of the pyrrolopyridine core was critical. researchgate.net For some derivatives, para-disubstituted compounds were more potent than their meta-disubstituted counterparts, while for others, the reverse was true, highlighting the importance of proper orientation and fitting at the active site. researchgate.net

JAK1 Inhibitors: For C-5 substituted pyrrolopyridine derivatives, modifications at this position with 3-pyrazol, 4-pyrazol, or 3-pyrrol groups, along with substituted benzyl (B1604629) groups on the tail, were explored to enhance potency and selectivity. drugbank.com The introduction of a pyrazole (B372694) group at the C-5 position was key to improving JAK1 selectivity by forming a potential hydrogen bond with a specific amino acid residue (E966) in JAK1. genome.jp

LATS1/2 Kinase Inhibitors: In the development of pyrrolopyridine-based LATS1/2 inhibitors, it was found that a wide range of substituents at the 3-position were tolerated. A fluorine atom at this position provided the best increase in activity while maintaining metabolic stability.

These examples underscore the importance of systematic exploration of substituents around the pyrrolopyridine scaffold to optimize biological activity and selectivity for a given target.

Interactive Data Tables

Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives Data sourced from references researchgate.netnih.gov

Click to view data
CompoundSubstitution PatternIC50 (nM)
KIST101029 (Lead) -96
1e -60
1r meta-disubstituted30
1a para-disubstituted> 1b
1b meta-disubstituted< 1a
1f para-disubstituted< 1g
1g meta-disubstituted> 1f

Table 2: JAK1 Inhibitory Activity and Selectivity of C-5 Substituted Pyrrolopyridine Derivatives Data sourced from reference drugbank.com

Click to view data
CompoundC-5 SubstitutionTail GroupJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
12b 4-Pyrazolmeta-substituted benzyl2.4844.8352
12e 4-Pyrazolmeta-substituted benzyl2.2556.6253

Table 3: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivative 4h Data sourced from reference nih.gov

Click to view data
CompoundTarget KinaseIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

In Vitro Cellular Assays for Investigating Biological Effects

In vitro cellular assays are fundamental tools in drug discovery and development, providing a controlled environment to assess the biological effects of novel chemical entities on specific cell lines. These assays are crucial for elucidating the mechanisms of action, including effects on cell growth, survival, and movement.

The antiproliferative activity of novel compounds is a primary focus in cancer research. The MTT assay is a standard colorimetric method used to measure cell viability and proliferation. In a study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives, which are structural isomers of the target scaffold, their in vitro antiproliferative activities were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, measured as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrated that these compounds have a range of moderate to excellent antitumor activities. One of the most potent compounds, 10t , exhibited IC50 values in the nanomolar to low micromolar range, indicating significant potential in inhibiting cancer cell growth. nih.gov

Table 1: In Vitro Antiproliferative Activity of a Key 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t) nih.gov

Cell Line Cancer Type IC50 (µM)
HeLa Cervical Cancer 0.12
SGC-7901 Gastric Cancer 0.15

These findings suggest that derivatives of 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine could also be designed to exhibit potent antiproliferative effects against various cancer cell lines.

Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to the development of cancer. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells. The cell cycle is another key target, as its deregulation is a hallmark of cancer.

Further investigation into the mechanistic pathway of the potent 1H-pyrrolo[3,2-c]pyridine derivative, 10t , revealed its ability to modulate the cell cycle and induce apoptosis in HeLa cells. nih.gov Flow cytometry analysis showed that treatment with 10t at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM led to a significant arrest of the cell cycle in the G2/M phase. nih.gov This arrest prevents the cells from dividing and can trigger apoptosis.

Indeed, subsequent cell apoptosis analysis confirmed that 10t induced apoptosis in a dose-dependent manner. nih.gov This dual action of cell cycle arrest and apoptosis induction is a highly desirable characteristic for an anticancer agent. These results imply that derivatives of this compound may also have the potential to be developed as agents that interfere with fundamental cellular processes of cancer cells.

Table 2: Effect of a 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t) on Cell Cycle and Apoptosis in HeLa Cells nih.gov

Assay Effect Concentration Range
Cell Cycle Analysis G2/M Phase Arrest 0.12 - 0.36 µM

The ability of cancer cells to migrate and invade surrounding tissues is a key factor in tumor metastasis, the primary cause of cancer-related mortality. Assays that measure these processes are therefore vital in the evaluation of potential anticancer compounds.

In a study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptor (FGFR), a key driver in many cancers, the effect of a lead compound, 4h , on cell migration and invasion was assessed in the 4T1 breast cancer cell line. mdpi.com The results from these assays demonstrated that compound 4h significantly inhibited both the migration and invasion of 4T1 cells. mdpi.com This suggests that the compound can interfere with the cellular machinery responsible for cell movement and tissue infiltration. Given the structural similarities, it is plausible that derivatives of this compound could be developed to target these critical aspects of cancer progression.

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Compounds that can modulate the immune response, known as immunomodulators, are a growing class of cancer therapeutics.

Research into 1H-pyrrolo[2,3-b]pyridine derivatives has identified them as novel immunomodulators that target Janus kinase 3 (JAK3). nih.govnih.gov JAK3 is a crucial enzyme in the signaling pathways of several interleukins, which are proteins that regulate the immune response. Dysregulation of JAK3 signaling is implicated in various immune diseases.

In one study, a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit JAK3. nih.gov A lead compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor. nih.gov Crucially, this compound demonstrated an immunomodulating effect by inhibiting the proliferation of T-cells that were stimulated with interleukin-2. nih.gov T-cells are a type of white blood cell that are central to the adaptive immune response.

Another optimized compound from a related series, 31 , also showed a potent immunomodulating effect on IL-2-stimulated T-cell proliferation. nih.gov These findings indicate that the 1H-pyrrolo[2,3-b]pyridine scaffold can serve as a basis for developing potent immunomodulators. This suggests a promising avenue of investigation for derivatives of this compound, which could potentially be engineered to modulate immune cell activity for therapeutic benefit in cancer or autoimmune diseases.

Table 3: Immunomodulatory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives nih.govnih.gov

Compound Target Cellular Effect
14c JAK3 Inhibition of IL-2-stimulated T-cell proliferation

| 31 | JAK3 | Inhibition of IL-2-stimulated T-cell proliferation |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The advancement of therapeutic candidates and functional materials from the laboratory to industrial scale hinges on the availability of robust, scalable, and sustainable synthetic methods. While traditional syntheses of 7-azaindole (B17877) derivatives often involve harsh conditions or require protecting groups, recent research has focused on overcoming these limitations. organic-chemistry.org

Future efforts will likely concentrate on green chemistry principles to minimize environmental impact. Key areas of development include:

Catalyst Innovation : Moving beyond traditional palladium catalysts to more abundant and less toxic metals like iron and copper. researchgate.net Iron-catalyzed Sonogashira coupling reactions, for instance, are gaining traction as a greener alternative for constructing the core azaindole ring system. researchgate.net

Process Intensification : The use of alternative energy sources such as microwave (MW) and ultrasound (US) irradiation can dramatically accelerate reaction times and improve yields. researchgate.netorganic-chemistry.org Microwave-assisted organic synthesis has already been effectively used for the efficient preparation of 7-azaindole ring systems. researchgate.net

Flow Chemistry : Transitioning from batch processing to continuous flow synthesis offers significant advantages in safety, scalability, and consistency. This approach would be particularly beneficial for managing potentially hazardous reagents or exothermic reactions involved in the synthesis of halogenated heterocycles.

A comparison of synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for 7-Azaindole Derivatives

Strategy Catalyst/Reagent Key Advantages Relevant Findings
Palladium-Catalyzed Cyclization Palladium, 18-Crown-6 High efficiency, good yields, avoids protecting groups. organic-chemistry.org A practical two-step procedure from 2-amino-3-iodopyridine (B10696) yields various 2-substituted 7-azaindoles. organic-chemistry.org
Iron-Catalyzed Cyclization Iron(III) acetylacetonate Utilizes a less toxic and more abundant metal catalyst. researchgate.net Effective for synthesizing 7-azaindoles from o-haloaromatic amines and terminal alkynes under microwave irradiation. researchgate.net
Microwave-Assisted Synthesis N/A (Energy Source) Dramatically reduced reaction times, improved yields. researchgate.netorganic-chemistry.org Accelerates key steps in the synthesis of substituted 7-azaindoles. organic-chemistry.org

| Protecting-Group-Free Routes | (2-ethoxyvinyl)borolane | Increased step economy, reduced waste. organic-chemistry.org | Established for a broad range of aza- and diazaindoles starting from chloroamino-N-heterocycles. organic-chemistry.org |

Design and Synthesis of Advanced Probes for Chemical Biology Applications

Chemical probes are essential tools for dissecting complex biological processes. The 7-azaindole core is an excellent scaffold for developing such probes due to its ability to mimic the purine (B94841) ring of ATP and its inherent fluorescent properties. nih.govorganic-chemistry.org Derivatives of 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine can be functionalized to create advanced probes for various applications.

Future research in this area will focus on:

Fluorescent Probes : Modifying the 7-azaindole core to fine-tune its photophysical properties (e.g., emission wavelength, quantum yield, and Stokes shift) for biological imaging. nih.gov These probes can be used to visualize cellular structures, track protein localization, and monitor dynamic biological events.

Affinity-Based Probes : Attaching photoreactive groups or affinity tags to derivatives of the compound to enable target identification and validation studies. These probes can be used to covalently label binding partners (e.g., kinases) within a complex proteome, facilitating their isolation and identification.

Activity-Based Probes (ABPs) : Designing probes that irreversibly bind to the active site of an enzyme in an activity-dependent manner. For kinase targets, an ABP based on the this compound scaffold could provide a direct readout of enzyme activity in native biological systems.

Exploration of Material Science Applications (e.g., Organic Semiconductors, Dyes)

The utility of pyrrolopyridine derivatives extends beyond biology into the realm of material science. researchgate.net The conjugated π-system and tunable electronic properties of the 7-azaindole scaffold make it a promising candidate for advanced organic materials.

Promising avenues for future research include:

Organic Light-Emitting Diodes (OLEDs) : The luminescence of 7-azaindole derivatives suggests their potential use as emitters or host materials in OLEDs. nih.gov Research will involve synthesizing derivatives with high photoluminescent quantum yields and thermal stability.

Organic Semiconductors : The planar structure and potential for π-π stacking make pyrrolopyridines suitable for development as organic field-effect transistors (OFETs). The introduction of the chloro and amine substituents on the 1H-pyrrolo[3,2-b]pyridine core allows for tuning of the frontier molecular orbital energy levels, which is critical for charge transport.

Functional Dyes : The chromophoric 7-azaindole core can be chemically modified to create dyes for various applications, including dye-sensitized solar cells (DSSCs) or as sensors that change color or fluorescence upon binding to a specific analyte.

Systematic Structure-Activity Relationship Studies for Specific Target Classes

As bioisosteres of indoles and purines, 7-azaindole derivatives are frequently used in medicinal chemistry to probe structure-activity relationships (SAR). nih.govnih.gov The compound this compound provides a rigid scaffold with defined vectors for chemical modification, making it an ideal starting point for systematic SAR studies.

Future work will involve a methodical approach to understanding how substitutions at different positions of the pyrrolopyridine ring affect biological activity against specific target classes, such as:

Kinase Inhibitors : The 7-azaindole nucleus is a well-established hinge-binding motif in many kinase inhibitors. nih.gov Systematic exploration of substituents at the chloro (C3) and amine (N7) positions, as well as on the pyrrole (B145914) nitrogen (N1), will be crucial for developing potent and selective inhibitors for specific kinases, such as CDK8. nih.gov

Other Enzyme Targets : Beyond kinases, the scaffold can be adapted to target other ATP-binding enzymes or proteins where a heterocyclic core is desired for binding.

GPCR Ligands : The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors or donors, making the scaffold suitable for interacting with G-protein coupled receptors.

An example of SAR exploration is outlined in Table 2.

Table 2: SAR Exploration Framework for this compound Derivatives

Position of Modification Type of Substituent Potential Impact Target Class Example
C3-Chloro Replaced with various aryl or alkyl groups Modulate selectivity and potency; explore new binding pockets. Protein Kinases
N7-Amine Acylation, alkylation, arylation Alter solubility, cell permeability, and hydrogen bonding interactions. Protein Kinases, GPCRs
N1-Pyrrole Alkylation, arylation Tune electronic properties and steric profile; block potential metabolism. Protein Kinases

| C5/C6-Pyridine | Introduction of functional groups | Enhance target engagement and physical properties. | Protein Kinases |

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials design. nih.govdoi.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. neovarsity.orgnih.gov

For a scaffold like this compound, AI and ML can be applied in several ways:

Predictive Modeling : Training deep learning models on existing SAR data for pyrrolopyridine derivatives to predict the activity of novel, virtual compounds before they are synthesized. mdpi.com This can prioritize the synthesis of molecules with the highest probability of success. doi.org

De Novo Design : Using generative models to design entirely new molecules based on the 7-azaindole scaffold that are optimized for specific properties, such as high binding affinity for a target protein and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

Virtual Screening : Employing ML-based scoring functions to rapidly screen large virtual libraries of compounds to identify those likely to bind to a specific biological target. neovarsity.org

Synthesis Prediction : Developing algorithms that can propose efficient synthetic routes for novel, designed analogues, addressing a key bottleneck in the discovery process.

Table 3: Applications of AI/ML in the Development of Pyrrolopyridine Derivatives

AI/ML Application Description Potential Impact
QSAR Modeling Develop quantitative structure-activity relationship models to correlate chemical structures with biological activity. mdpi.com Prioritize synthetic efforts on the most promising candidates.
Generative Models Design novel compounds with desired properties from the ground up. mdpi.com Expand chemical space and discover novel, potent molecules.
Binding Affinity Prediction Predict the binding strength between a designed molecule and its protein target. neovarsity.org Reduce the need for extensive initial biochemical screening.

| Toxicity Prediction | Use deep learning to forecast potential adverse effects of new compounds early in the process. doi.org | Decrease late-stage failures and improve safety profiles. |

Investigation of Novel Reactivity and Unexplored Transformations

Exploring the fundamental chemical reactivity of the this compound core can unlock new synthetic pathways and lead to the discovery of novel molecular architectures. The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine (B92270) ring, along with the specific substituents, creates a unique chemical landscape.

Future research should investigate:

Selective Functionalization : Developing methods for the site-selective modification of the pyrrolopyridine core, particularly at the C2, C4, C5, and C6 positions, which are often challenging to functionalize directly.

Cross-Coupling Reactions : Expanding the scope of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) beyond known transformations to introduce novel functional groups and build more complex molecules. nih.govmdpi.com

C-H Activation : Exploring direct C-H activation strategies to functionalize the scaffold without the need for pre-installed handles like halogens, improving atom economy.

Ring-Forming Reactions : Using the existing scaffold as a building block in multicomponent or cycloaddition reactions to construct novel polycyclic heterocyclic systems. researchgate.net Challenges in deprotection steps have already revealed the potential for forming unexpected tricyclic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, fluorinated analogs (e.g., thieno[3,2-b]pyridin-7-amine derivatives) are prepared by reacting halogenated precursors with substituted anilines under Pd-catalyzed conditions . Characterization involves 1H/13C NMR to confirm substitution patterns (e.g., NH signals at δ 8–10 ppm, aromatic protons at δ 6–8 ppm) and HRMS for molecular ion validation (e.g., calculated vs. observed mass accuracy within 0.0004 Da) .

Q. How does the chloro substituent influence the compound’s stability during purification?

  • Methodology : The chloro group at position 3 enhances stability against hydrolysis under acidic conditions but may require inert atmospheres (N₂/Ar) during column chromatography to prevent decomposition. Solvent selection (e.g., DCM/MeOH gradients) and low-temperature storage (−20°C) are critical to minimize degradation .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%). Confirm regioisomeric purity via 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination, as demonstrated for related pyrrolo-pyrimidine analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Employ density functional theory (DFT) to calculate activation energies for substitution at the 3-chloro position. For instance, studies on 4-chloro-pyrrolo[2,3-d]pyrimidines show that electron-withdrawing groups (e.g., pyridinyl) lower the energy barrier for amination, guiding solvent selection (e.g., DMF vs. THF) .

Q. What strategies improve the compound’s bioavailability in antitumor studies?

  • Methodology : Encapsulate the compound in magnetoliposomes (75–85% encapsulation efficiency) using manganese ferrite nanoparticles. Assess in vitro release kinetics in phosphate-buffered saline (pH 7.4) and validate tumor-targeting efficacy via fluorescence microscopyexem = 350/450 nm) . Synergistic effects with hyperthermia (42–45°C) enhance cytotoxicity in GI50 assays (e.g., <1 µM in breast cancer cell lines) .

Q. How do electronic effects of substituents modulate the compound’s pharmacokinetic profile?

  • Methodology : Introduce methoxy or halogen substituents to alter logP values and metabolic stability. For analogs like 7-(4-chlorophenyl)-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, microsomal stability assays (human liver microsomes, 1 mg/mL) reveal CYP450 inhibition potential, guiding structural optimization .

Data Contradictions and Resolution

Q. Why do synthetic yields vary for similar derivatives (e.g., 83% vs. 64%)?

  • Analysis : Discrepancies arise from reaction scale (mg vs. mmol), catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 10 mol%), or workup protocols. For example, microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20% compared to conventional heating .

Q. How to resolve conflicting NMR data for NH proton signals?

  • Resolution : Broaden NH signals (δ 10–12 ppm) in DMSO-d₆ suggest hydrogen bonding. Use variable-temperature NMR (−40°C to 25°C) to sharpen peaks and confirm exchange processes. Deuterated solvents like CDCl₃ may suppress broadening .

Methodological Tables

Parameter Typical Range Reference
Synthetic Yield64–83%
Encapsulation Efficiency75–85% (magnetoliposomes)
GI50 (MCF-7 cells)0.5–1.2 µM
logP (Predicted)2.1–2.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.